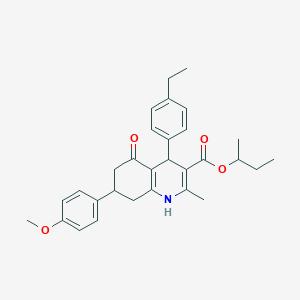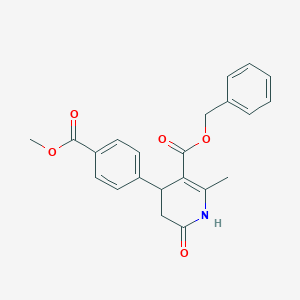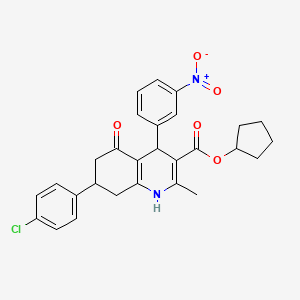![molecular formula C38H38N6O2S3 B11093347 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11093347.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including benzothiazole, triazole, and acetamide moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of Benzothiazole Intermediate: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Synthesis of Triazole Intermediate: The triazole ring is typically synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling cascades.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and may exhibit similar chemical reactivity and biological activity.
Triazole Derivatives: Compounds containing the triazole ring may have comparable applications in medicinal chemistry and materials science.
Acetamide Derivatives: These compounds may have similar pharmacological properties and industrial uses.
The uniqueness of N-(2-{[2-(MESITYLAMINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({5-[4-(2-METHYL-2-PROPANYL)PHENYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C38H38N6O2S3 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C38H38N6O2S3/c1-23-18-24(2)34(25(3)19-23)41-33(46)22-48-37-40-30-17-16-28(20-31(30)49-37)39-32(45)21-47-36-43-42-35(44(36)29-10-8-7-9-11-29)26-12-14-27(15-13-26)38(4,5)6/h7-20H,21-22H2,1-6H3,(H,39,45)(H,41,46) |
InChI Key |
VFJKUMDOCVDEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=C(C=C6)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11093265.png)
![N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B11093278.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B11093286.png)

![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093299.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-5-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093314.png)
![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)


![4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11093334.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-butylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11093341.png)
![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11093345.png)
